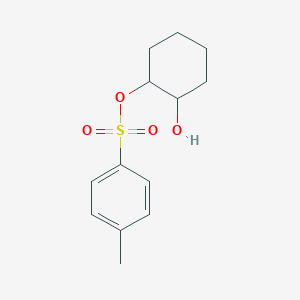

2-Hydroxycyclohexyl p-toluenesulfonate

Description

2-Hydroxycyclohexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol . It belongs to the class of sulfonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a hydroxycyclohexyl group and a methylbenzenesulfonate group, making it a versatile molecule for various chemical reactions and applications .

Properties

Molecular Formula |

C13H18O4S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

(2-hydroxycyclohexyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3 |

InChI Key |

BIZMDVFWYSXYEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycyclohexyl 4-methylbenzenesulfonate typically involves the reaction of cyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxycyclohexyl 4-methylbenzenesulfonate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for halogenation, followed by nucleophilic substitution with amines.

Major Products

Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Cyclohexyl 4-methylbenzenesulfonic acid or cyclohexyl sulfide.

Substitution: Cyclohexyl halides or cyclohexylamines.

Scientific Research Applications

2-Hydroxycyclohexyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Hydroxycyclohexyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:

Cyclohexyl 4-methylbenzenesulfonate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

2-Hydroxycyclohexyl benzenesulfonate: Lacks the methyl group, which can influence its solubility and reactivity.

The presence of both the hydroxy and methyl groups in 2-Hydroxycyclohexyl 4-methylbenzenesulfonate makes it a unique and versatile compound with distinct chemical and biological properties .

Biological Activity

2-Hydroxycyclohexyl p-toluenesulfonate (CAS No. 15336-18-0) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a hydroxyl group and a p-toluenesulfonate moiety. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3S |

| Molecular Weight | 250.35 g/mol |

| Solubility | Soluble in water |

| Melting Point | 70-72 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its hydroxyl group allows for hydrogen bonding, which can modulate enzyme activity and influence biochemical pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, providing protective effects against cellular damage.

Anti-inflammatory Effects

Studies have shown that derivatives of sulfonates, including this compound, possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi highlights its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 1: Antioxidant Properties

A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with this compound significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. This suggests its potential role in managing inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.